(2S)-1-[(1S)-1-phenylethyl]azetidine-2-carbonitrile
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Overview
Description
(2S)-1-[(1S)-1-phenylethyl]azetidine-2-carbonitrile: is a chiral azetidine derivative characterized by a four-membered ring structure containing a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-[(1S)-1-phenylethyl]azetidine-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. . This reaction is efficient for synthesizing functionalized azetidines, although it requires precise control of reaction conditions to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of microwave irradiation and solid supports, such as alumina, can enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: (2S)-1-[(1S)-1-phenylethyl]azetidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium borohydride in methanol or ethanol.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted azetidines with various functional groups.
Scientific Research Applications
Chemistry: In organic synthesis, (2S)-1-[(1S)-1-phenylethyl]azetidine-2-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: Its chiral nature makes it valuable for the development of enantiomerically pure drugs, which can have improved efficacy and reduced side effects .
Industry: In the materials science industry, this compound can be used in the synthesis of polymers and advanced materials with specific properties, such as enhanced strength or conductivity .
Mechanism of Action
The mechanism of action of (2S)-1-[(1S)-1-phenylethyl]azetidine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Azetidine-2-carbonitrile: A simpler analog without the phenylethyl group.
Piperidine derivatives: Six-membered ring analogs with similar reactivity and applications.
Uniqueness: (2S)-1-[(1S)-1-phenylethyl]azetidine-2-carbonitrile is unique due to its chiral nature and the presence of the phenylethyl group, which can enhance its binding affinity and selectivity for specific molecular targets. This makes it a valuable compound for the development of new pharmaceuticals and advanced materials .
Properties
CAS No. |
869800-24-8 |
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Molecular Formula |
C12H14N2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
(2S)-1-[(1S)-1-phenylethyl]azetidine-2-carbonitrile |
InChI |
InChI=1S/C12H14N2/c1-10(11-5-3-2-4-6-11)14-8-7-12(14)9-13/h2-6,10,12H,7-8H2,1H3/t10-,12-/m0/s1 |
InChI Key |
CGSQUBOUEXDHKM-JQWIXIFHSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2CC[C@H]2C#N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC2C#N |
Origin of Product |
United States |
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